Tert-butyl carbonate Tert-butyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13892240
InChI: InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7)/p-1
SMILES:
Molecular Formula: C5H9O3-
Molecular Weight: 117.12 g/mol

Tert-butyl carbonate

CAS No.:

Cat. No.: VC13892240

Molecular Formula: C5H9O3-

Molecular Weight: 117.12 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl carbonate -

Specification

Molecular Formula C5H9O3-
Molecular Weight 117.12 g/mol
IUPAC Name tert-butyl carbonate
Standard InChI InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7)/p-1
Standard InChI Key XKXIQBVKMABYQJ-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl carbonate refers to a family of compounds where a carbonate group is bonded to a tert-butyl substituent. The most studied derivatives include tert-butyl hydrogen carbonate (CAS 51300-90-4) and di-tert-butyl dicarbonate (CAS 24424-99-5). The molecular formula for tert-butyl hydrogen carbonate is C5H10O3\text{C}_5\text{H}_{10}\text{O}_3, with a molecular weight of 118.13 g/mol, while di-tert-butyl dicarbonate (C10H18O5\text{C}_{10}\text{H}_{18}\text{O}_5) has a molecular weight of 218.25 g/mol .

Structural Features

The tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}-) confers steric bulk and electron-donating properties, which stabilize intermediates during reactions. In di-tert-butyl dicarbonate, two tert-butoxycarbonyl groups are linked via a carbonate bridge, forming a symmetrical structure . Computational studies reveal that the tert-butyl group reduces the oxidation potential of aromatic substrates by 130 mV, enhancing reactivity in electrophilic substitutions .

Table 1: Key Identifiers of Tert-Butyl Carbonate Derivatives

Propertytert-Butyl Hydrogen CarbonateDi-tert-Butyl Dicarbonate
CAS Number51300-90-424424-99-5
Molecular FormulaC5H10O3\text{C}_5\text{H}_{10}\text{O}_3C10H18O5\text{C}_{10}\text{H}_{18}\text{O}_5
Density (g/cm³)1.0531.02 (liquid)
Boiling Point (°C)160.165–70 (under vacuum)
Flash Point (°C)60.193

Synthesis and Manufacturing Processes

Industrial Synthesis of Di-tert-Butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc anhydride) is synthesized via a two-step process:

  • Formation of Sodium tert-Butyl Carbonate: Sodium tert-butoxide reacts with carbon dioxide in hexane at −40°C to 40°C, yielding the intermediate .

  • Methanesulfonyl Chloride Reaction: The intermediate is treated with methanesulfonyl chloride in non-polar solvents (e.g., hexane), producing Boc anhydride with yields exceeding 90% .

Table 2: Optimized Synthesis Conditions

ParameterOptimal Range
Temperature−40°C to 40°C
SolventHexane or toluene
Molar Ratio (CO₂:NaOtBu)1:1 to 3:1
Reaction Time3–5 hours

Side products, such as tert-butyl alcohol and isobutene, form at elevated temperatures (>65°C), necessitating precise thermal control .

Laboratory-Scale Modifications

Electrochemical methods enable regioselective radiofluorination of tert-butyl-protected aromatics. For example, di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)dicarbonate is synthesized via potentiostatic oxidation, leveraging the tert-butyl group’s stabilizing effect on radical cations .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Tert-butyl hydrogen carbonate exhibits a density of 1.053 g/cm³ and a boiling point of 160.1°C, while Boc anhydride is a low-viscosity liquid (density: 1.02 g/cm³) distillable under reduced pressure . Both compounds are immiscible with water but soluble in organic solvents like tetrahydrofuran and acetonitrile .

Mechanistic Stability

Density functional theory (DFT) calculations demonstrate that the tert-butyl group stabilizes radical cations by donating electron density, lowering oxidation potentials by 130 mV compared to unsubstituted analogs . This stabilization is critical in reactions requiring selective fluorination or electrophilic substitution.

Applications in Organic Synthesis and Pharmaceuticals

Peptide Synthesis

Boc anhydride is the gold-standard reagent for introducing amine-protecting groups in solid-phase peptide synthesis (SPPS). By forming stable carbamates, it prevents undesired side reactions during coupling steps. Subsequent deprotection with trifluoroacetic acid regenerates the free amine .

Radiopharmaceuticals

In positron emission tomography (PET), tert-butyl carbonates facilitate the synthesis of ¹⁸F-labeled tracers. The electrochemical radiofluorination of Boc-protected catechols achieves radiochemical yields >70%, attributed to the tert-butyl group’s stabilizing effect .

Polymer Chemistry

Boc-protected monomers enhance the thermal stability of polyurethanes and polycarbonates. For example, tert-butyl carbonate-modified polyimides exhibit glass transition temperatures exceeding 250°C, making them suitable for aerospace applications .

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